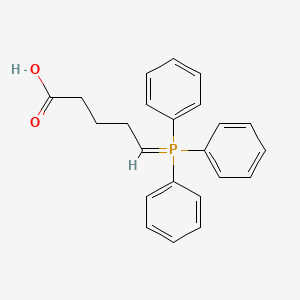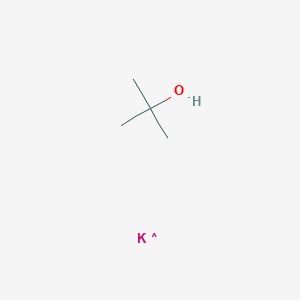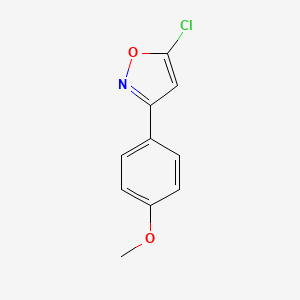
5-(triphenylphosphoranylidene)pentanoic acid
描述
5-(triphenylphosphoranylidene)pentanoic acid is a chemical compound with the molecular formula C23H23O2P and a molecular weight of 362.401281. It is also known by its synonym, (4-carboxybutylene)triphenylphosphorane . This compound is characterized by the presence of a triphenylphosphoranylidene group attached to a pentanoic acid backbone, making it a unique organophosphorus compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with a suitable pentanoic acid derivative. One common method is the Wittig reaction, where triphenylphosphine reacts with an aldehyde or ketone to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt intermediate .
Industrial Production Methods
Industrial production of pentanoic acid, 5-(triphenylphosphoranylidene)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-(triphenylphosphoranylidene)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines or other reduced derivatives.
Substitution: The triphenylphosphoranylidene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
科学研究应用
5-(triphenylphosphoranylidene)pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of pentanoic acid, 5-(triphenylphosphoranylidene)- involves its interaction with molecular targets through the triphenylphosphoranylidene group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can participate in various pathways, including those involving nucleophilic addition or substitution reactions .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A related compound with similar reactivity but lacking the pentanoic acid moiety.
Pentanoic acid derivatives: Compounds with similar backbone structures but different functional groups.
Uniqueness
5-(triphenylphosphoranylidene)pentanoic acid is unique due to the presence of both the triphenylphosphoranylidene group and the pentanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
属性
CAS 编号 |
39968-97-3 |
|---|---|
分子式 |
C23H23O2P |
分子量 |
362.4 g/mol |
IUPAC 名称 |
5-(triphenyl-λ5-phosphanylidene)pentanoic acid |
InChI |
InChI=1S/C23H23O2P/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,19H,10-11,18H2,(H,24,25) |
InChI 键 |
AITHRLYLAMRNSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6S)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL](/img/structure/B8656671.png)



![4-[(2-Nitrophenoxy)methyl]-2-phenyl-1,3-thiazole](/img/structure/B8656704.png)








